molecular formula C21H15ClFN5O2 B2767620 N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795491-46-1

N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2767620
CAS RN: 1795491-46-1
M. Wt: 423.83
InChI Key: QLHFYODSFGIHIS-UHFFFAOYSA-N
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Description

N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H15ClFN5O2 and its molecular weight is 423.83. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective Met Kinase Inhibition

One significant application of structurally related compounds involves the development of selective inhibitors targeting the Met kinase superfamily, crucial for cancer therapy. The synthesis of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrated potent and selective Met kinase inhibition. These compounds, through careful structural modification, achieved improved enzyme potency and kinase selectivity. One such compound exhibited complete tumor stasis in Met-dependent human gastric carcinoma models upon oral administration, highlighting its potential for clinical trials due to its favorable pharmacokinetic and safety profiles (Schroeder et al., 2009).

Radiotracer Synthesis for CB1 Cannabinoid Receptors

Another application area is the synthesis of radiolabeled compounds for studying CB1 cannabinoid receptors in the brain using positron emission tomography (PET). The feasibility of nucleophilic displacement in the synthesis of N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide demonstrates the compound's potential as a PET radiotracer. This compound, synthesized in sufficient quantities, exhibited specific radioactivity and radiochemical purity suitable for in vivo studies, underscoring the utility of such compounds in neuroimaging and the study of neurological disorders (Katoch-Rouse & Horti, 2003).

Antitumor and Antimicrobial Activities

The structural framework of N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is conducive to modifications yielding compounds with notable antitumor and antimicrobial activities. Enaminones, utilized as building blocks, facilitated the synthesis of pyrazoles and other derivatives exhibiting significant cytotoxic effects against cancer cell lines and antimicrobial properties. Such compounds provide valuable insights into the development of new therapeutic agents with potential application in treating various cancers and microbial infections (Riyadh, 2011).

properties

IUPAC Name

N-(3-chloro-2-fluorophenyl)-1-(2-methoxyphenyl)-5-pyridin-4-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClFN5O2/c1-30-17-8-3-2-7-16(17)28-20(13-9-11-24-12-10-13)19(26-27-28)21(29)25-15-6-4-5-14(22)18(15)23/h2-12H,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHFYODSFGIHIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=C(C(=CC=C3)Cl)F)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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